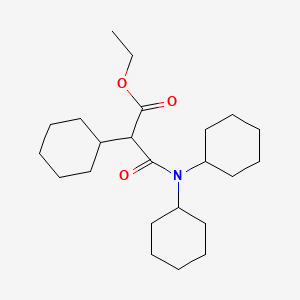![molecular formula C19H15F2N3O2 B5219508 N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA-714 belongs to the family of pyridazinone derivatives and has been found to have a high affinity for the translocator protein (TSPO) receptor.
作用機序
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide binds specifically to TSPO receptors, which are located on the outer mitochondrial membrane. TSPO receptors are involved in a wide range of cellular processes, including steroidogenesis, apoptosis, and inflammation. This compound has been found to modulate the immune response by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its role as a biomarker for neuroinflammation, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in lab experiments is its specificity for TSPO receptors. This makes it a useful tool for studying the role of TSPO receptors in various cellular processes, including inflammation and apoptosis. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are a number of future directions for research on N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is its potential use as a diagnostic tool for cancer. This compound has been found to have anti-cancer properties, and further research is needed to determine its potential as a diagnostic tool for cancer. Finally, there is a need for further research on the mechanisms of action of this compound, including its effects on inflammation and apoptosis.
合成法
The synthesis of N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves several steps, starting with the reaction of 2,5-difluoroaniline with 4-methylbenzoyl chloride to form 2,5-difluoro-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with ethyl 3-oxo-3-phenylpropanoate to form 2,5-difluoro-N-(4-methylbenzoyl)-3-phenyl-3-oxopropanamide. Finally, this compound is reacted with hydrazine hydrate to form this compound.
科学的研究の応用
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been extensively studied for its potential use in scientific research. One of the main areas of interest is its use as a biomarker for neuroinflammation. TSPO receptors are highly expressed in activated microglia, which are immune cells that play a key role in neuroinflammation. This compound has been found to bind specifically to TSPO receptors, making it a useful tool for imaging and quantifying neuroinflammation in vivo.
特性
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-2-4-13(5-3-12)16-8-9-19(26)24(23-16)11-18(25)22-17-10-14(20)6-7-15(17)21/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDJXRGOWNLILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)



![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)